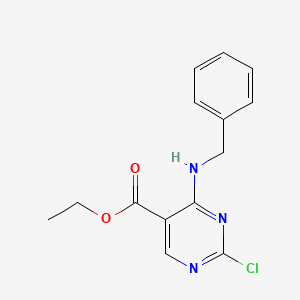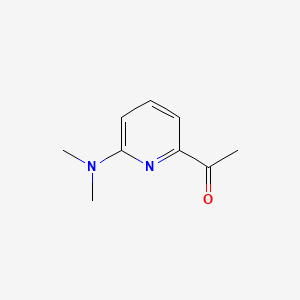
Methyl 5-((2-formyl-1H-pyrrol-1-yl)methyl)furan-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-((2-formyl-1H-pyrrol-1-yl)methyl)furan-2-carboxylate is a compound that features a pyrrole ring fused with a furan ring, making it a unique structure in organic chemistry. The presence of both formyl and ester functional groups in the molecule allows it to participate in various chemical reactions, making it a valuable compound for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-((2-formyl-1H-pyrrol-1-yl)methyl)furan-2-carboxylate typically involves the condensation of a furan derivative with a pyrrole derivative. One common method is the reaction of 2-formylfuran with methyl 5-(bromomethyl)pyrrole-2-carboxylate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-((2-formyl-1H-pyrrol-1-yl)methyl)furan-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromomethyl group can be substituted with various nucleophiles, including amines, thiols, and alcohols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Methyl 5-((2-carboxyl-1H-pyrrol-1-yl)methyl)furan-2-carboxylate.
Reduction: Methyl 5-((2-hydroxymethyl-1H-pyrrol-1-yl)methyl)furan-2-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 5-((2-formyl-1H-pyrrol-1-yl)methyl)furan-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 5-((2-formyl-1H-pyrrol-1-yl)methyl)furan-2-carboxylate involves its interaction with various molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. Additionally, the compound’s ability to undergo redox reactions allows it to participate in oxidative stress pathways, potentially affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-((2-formyl-1H-pyrrol-1-yl)methyl)furan-3-carboxylate
- Methyl 5-((2-formyl-1H-pyrrol-1-yl)methyl)thiophene-2-carboxylate
- Methyl 5-((2-formyl-1H-pyrrol-1-yl)methyl)benzofuran-2-carboxylate
Uniqueness
Methyl 5-((2-formyl-1H-pyrrol-1-yl)methyl)furan-2-carboxylate is unique due to the combination of the pyrrole and furan rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for exploring new chemical reactions and developing novel materials with specific functionalities.
Propriétés
Formule moléculaire |
C12H11NO4 |
|---|---|
Poids moléculaire |
233.22 g/mol |
Nom IUPAC |
methyl 5-[(2-formylpyrrol-1-yl)methyl]furan-2-carboxylate |
InChI |
InChI=1S/C12H11NO4/c1-16-12(15)11-5-4-10(17-11)7-13-6-2-3-9(13)8-14/h2-6,8H,7H2,1H3 |
Clé InChI |
ZQOSZICODFDONZ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(O1)CN2C=CC=C2C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![tert-Butyl 5-oxo-octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B11817393.png)

![tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B11817398.png)


![Tert-butyl 2-[(3-amino-3-iminopropyl)carbamoyloxy]acetate](/img/structure/B11817412.png)

